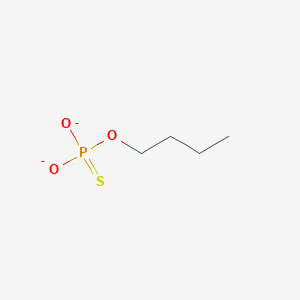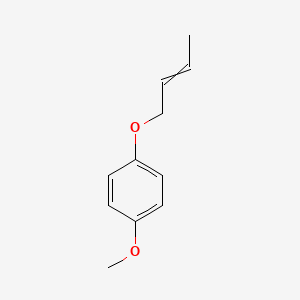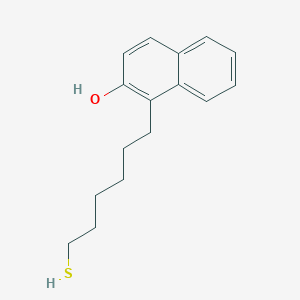
1-Undecylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Undecylpyridin-1-ium iodide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is often used in various chemical and industrial applications. Its structure consists of a pyridinium ring substituted with an undecyl group and an iodide counterion.
准备方法
Synthetic Routes and Reaction Conditions
1-Undecylpyridin-1-ium iodide can be synthesized through the alkylation of pyridine with 1-iodoundecane. The reaction typically involves heating pyridine with 1-iodoundecane in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the alkyl halide, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or column chromatography.
化学反应分析
Types of Reactions
1-Undecylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metathesis reactions often involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the iodide ion.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Quaternary ammonium salts with different anions.
科学研究应用
1-Undecylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in micellar catalysis.
Biology: Employed in the study of membrane proteins and as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
作用机制
The mechanism of action of 1-undecylpyridin-1-ium iodide primarily involves its surfactant properties. The long alkyl chain allows the compound to interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. In biological systems, it can target microbial cell membranes, causing leakage of cellular contents and ultimately cell death. The pyridinium ring can also interact with various molecular targets, influencing biochemical pathways.
相似化合物的比较
1-Undecylpyridin-1-ium iodide can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar structure but with a cetyl (hexadecyl) group instead of an undecyl group. It is widely used as an antiseptic in mouthwashes.
Benzalkonium chloride: Contains a benzyl group and is commonly used as a disinfectant and preservative.
Tetrabutylammonium iodide: Has four butyl groups and is used as a phase transfer catalyst.
The uniqueness of this compound lies in its specific alkyl chain length, which imparts distinct surfactant properties and influences its interaction with biological membranes and other molecular targets.
属性
CAS 编号 |
90265-08-0 |
|---|---|
分子式 |
C16H28IN |
分子量 |
361.30 g/mol |
IUPAC 名称 |
1-undecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C16H28N.HI/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;/h10,12-13,15-16H,2-9,11,14H2,1H3;1H/q+1;/p-1 |
InChI 键 |
VCXDJUBLFZZKIS-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC[N+]1=CC=CC=C1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

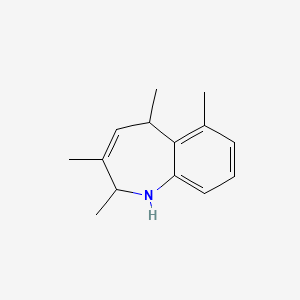
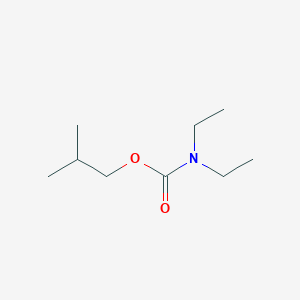
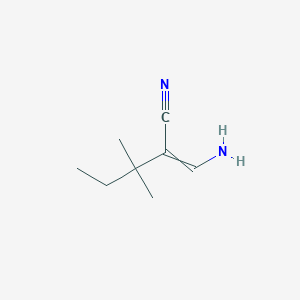
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
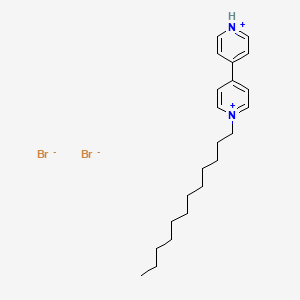
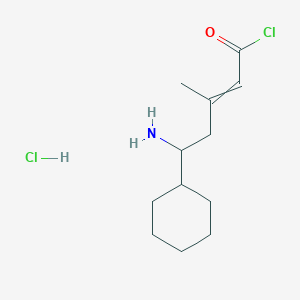
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
